molecular formula C12H10FN3O2S B1684521 TPCA-1 CAS No. 507475-17-4

TPCA-1

Cat. No.: B1684521
CAS No.: 507475-17-4
M. Wt: 279.29 g/mol
InChI Key: SAYGKHKXGCPTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization.

Industrial Production Methods

In industrial settings, the production of 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

TPCA-1 (5(pfluorophenyl)2ureido5-(p-fluorophenyl)-2-ureidothiophene-3-carboxamide) is a chemical compound with several research applications, particularly as an inhibitor of the NF-κB pathway and STAT3 signaling . Studies show that this compound has anti-inflammatory and antitumor properties .

Scientific Research Applications

STAT3 Signal Inhibitor this compound can serve as an STAT3 signal inhibitor in the preparation of antitumor drugs . Cell model screening experiments and Western-Blot detection experiments confirm that this compound has inhibitory activity and can effectively inhibit the expression of relevant genes regulated by STAT3, inhibiting the growth of tumor cells dependent on STAT3 signaling .

NF-κB Pathway Inhibitor this compound is known as a specific inhibitor of IKK β, which can suppress the NF-κB signal pathway .

Anti-inflammatory Response Research indicates that this compound treatment can negatively regulate the inflammatory response and inhibit osteoclastogenesis through inactivation . this compound inhibits the production of pro-inflammatory cytokines in osteoclasts induced by lipopolysaccharides in vitro, suggesting its potential in treating inflammation-related conditions .

Treatment of cancers this compound has demonstrated the ability to repress cell proliferation in non-small cell lung cancer (NSCLC) cells, suggesting its effectiveness in treating some forms of cancer .

Case Studies and Research Findings

Inhibition of ESCC Cells this compound can preferentially inhibit the viability of esophageal squamous cell carcinoma (ESCC) cells compared to non-tumorigenic epithelial Het-1A cells . this compound induced apoptosis in ESCC cells through inhibition of NF-κB signaling . Treatment of KYSE-450 cells with this compound led to the inhibition of both p-IKKβ and p-p65, resulting in increased Bim protein expression, cleaved caspase 3, and apoptosis .

Arthritis Models Studies have explored this compound's ability to mediate the inflammatory response through control of IKKβ and STAT3 signaling in animal models of arthritis . It has been shown to reduce inflammation and antigen-induced T cell proliferation in murine collagen-induced arthritis .

Glomerulonephritis (GN) Pharmacological inhibition of DDR1 (Discoidin domain receptor 1) using a selective small molecule inhibitor has shown promise in treating GN by targeting the renal epithelium .

Metabolic Syndrome Chronic oral treatment with this compound alleviated signs of metabolic syndrome in rats, including improvements in glucose, insulin, and lipid abnormalities, as well as cardiovascular and liver function .

Atherosclerosis Genetic invalidation or pharmacological blockade of TREM-1 (triggering receptor expressed on myeloid cells) using LR12 peptide reduced the development of atherosclerosis and lessened plaque inflammation in mice .

Non-Small Cell Lung Cancer (NSCLC) this compound has been found to be a direct dual inhibitor of STAT3 and NF-κB and can regress mutant EGFR-associated human NSCLC . this compound blocked phospho-STAT3 induced by IL-6 or IFN-α and inhibited STAT3-dependent luciferase activity, suggesting that this compound can inhibit STAT3 phosphorylation and transactivation induced by cytokines and nonreceptor tyrosine kinase in a dose- and time-dependent manner .

Data Table

ApplicationDescriptionModel/SystemOutcome
Antitumor Drug PreparationThis compound as STAT3 signal inhibitorCell model screening; Western-Blot detection experimentsInhibits STAT3-regulated gene expression; inhibits tumor cell growth
ESCC Cell InhibitionPreferentially inhibits viability of ESCC cellsKYSE-450 cells; Het-1A cellsInduces apoptosis via NF-κB signaling inhibition; increased Bim protein expression and cleaved caspase 3
Arthritis TreatmentMediates inflammatory responseAnimal models of arthritisReduces inflammation; inhibits antigen-induced T cell proliferation
Glomerulonephritis (GN) TreatmentTargets renal epitheliumNephrotoxic serum (NTS) GN model; NEP25 GN mouse modelImproved renal function and histological parameters
Metabolic Syndrome AlleviationAlleviates signs of metabolic syndromeHigh-carbohydrate, high-fat-fed ratsImproved glucose, insulin, and lipid profiles; reduced cardiovascular and liver abnormalities
Atherosclerosis ReductionReduces development of atherosclerosisLdlr -/- Trem-1 -/- mice; ApoE -/- Trem-1 -/- miceReduced atherosclerotic plaque size; lessened plaque inflammation
NSCLC RegressionDual inhibition of STAT3 and NF-κBMutant EGFR-associated human NSCLC cellsBlocked phospho-STAT3; inhibited STAT3-dependent luciferase activity

Mechanism of Action

2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide exerts its effects by inhibiting the activity of IκB kinase subunit IKKβ (IKK2) and the transcription factor STAT3. It prevents the recruitment of STAT3 to upstream kinases through interaction with the SH2 domain of STAT3, limiting the ability of cytokines and tyrosine kinases to induce STAT3 activity. This inhibition disrupts the regulation of cell growth and apoptosis, making it effective in reducing inflammation and cancer cell proliferation .

Comparison with Similar Compounds

2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide is unique in its dual inhibition of IKKβ and STAT3, which sets it apart from other inhibitors that target only one of these pathways. Similar compounds include:

By targeting both pathways, 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide offers a more comprehensive approach to modulating inflammatory and cancer-related processes.

Biological Activity

TPCA-1, chemically known as 2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a potent and selective inhibitor of IκB kinase (IKK) β. It has garnered significant attention due to its biological activity, particularly in regulating inflammatory responses and its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Biological Activity

Inhibition of IKK-β and NF-κB Signaling:
this compound specifically inhibits IKK-β with an IC50 value of approximately 17.9 nM, demonstrating over 550-fold selectivity compared to other kinases. This inhibition leads to the suppression of the NF-κB signaling pathway, which is critical in regulating inflammation and immune responses .

Impact on Pro-inflammatory Cytokines:
Studies have shown that this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in vitro and in vivo. For instance, it inhibits lipopolysaccharide-induced cytokine production with IC50 values ranging from 170 to 320 nM .

1. Collagen-Induced Arthritis Model

In a collagen-immunized DBA/1 mouse model, this compound was administered at doses of 10 or 20 mg/kg. The results indicated a significant reduction in arthritis severity, as evidenced by decreased clinical scores and delayed disease onset. Additionally, this compound treatment inhibited the nuclear localization of p65 (a subunit of NF-κB) and reduced tissue levels of IL-1β, IL-6, TNF-α, and IFN-γ .

2. Retinal Neovascularization

A study utilized this compound delivered via PLGA microparticles in a laser-induced choroidal neovascularization (CNV) mouse model. Retrobulbar administration maintained sustained drug levels in the retina and significantly reduced CNV development without observable systemic toxicity. Histological assessments showed reduced macrophage infiltration and inhibited expressions of Vegfa and Ccl2 .

3. Esophageal Squamous Cell Carcinoma (ESCC)

Research demonstrated that this compound preferentially inhibited the viability of ESCC cells compared to non-tumorigenic cells by suppressing NF-κB signaling. The compound induced apoptosis in ESCC KYSE-450 cells through the inhibition of IKKβ phosphorylation, leading to IκBα stabilization .

Summary of Research Findings

Study FocusFindingsReference
Collagen-Induced ArthritisReduced clinical scores; delayed disease onset; decreased pro-inflammatory cytokines levels
Retinal NeovascularizationSustained drug release; reduced CNV development; no systemic toxicity
Esophageal CancerInhibited cell viability; induced apoptosis via NF-κB pathway suppression

Mechanistic Insights

This compound not only inhibits IKKβ but also has been shown to affect other signaling pathways:

  • STAT3 Inhibition: this compound directly inhibits STAT3 activation, which is involved in various oncogenic processes .
  • Dual Inhibition: It acts as a dual inhibitor of both STAT3 and NF-κB pathways, providing a multifaceted approach to targeting inflammation and cancer progression .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of TPCA-1, and how are they experimentally validated?

this compound is a dual inhibitor targeting IKK-2 (IC₅₀ = 17.9 nM in cell-free assays) and STAT3 (IC₅₀ = 100 nM in luciferase assays). Its mechanism is validated via:

  • ATP-competitive binding assays for IKK-2 inhibition .
  • Molecular docking studies showing this compound binds the SH2 domain of STAT3, disrupting interactions with upstream receptors like EGFR .
  • Phosphorylation assays (e.g., suppression of TNF-α-induced p65 nuclear translocation and STAT3 Y705 phosphorylation) .
TargetIC₅₀ (nM)Key AssayReference
IKK-217.9Cell-free FRET assay
STAT3100Luciferase reporter
IKK-1400Cell-free kinase assay

Q. What are the recommended concentrations and protocols for in vitro studies using this compound?

  • NF-κB pathway inhibition : 170–320 nM (IC₅₀ for TNF-α, IL-6, and IL-8 suppression in human monocytes) .
  • STAT3 inhibition : 2 μM for complete phosphorylation blockade in NSCLC cells .
  • Dose optimization : Perform time-course experiments (0–24 hours) to assess time-dependent effects on signaling nodes .

Q. How does this compound affect cytokine production in immune cells?

this compound suppresses LPS-induced TNF-α, IL-6, and IL-8 in human monocytes via IKK-2/NF-κB inhibition. Use ELISA or multiplex cytokine arrays to quantify suppression, ensuring LPS concentrations are standardized (e.g., 100 ng/mL for 24 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across cancer cell lines?

Contradictions arise from differential basal activity of STAT3/NF-κB. To address this:

  • Pre-screen cell lines for phosphorylated STAT3 (pY705) and NF-κB (p-p65) levels via Western blot .
  • Combine this compound with pathway-specific inhibitors (e.g., JAK2 inhibitors for STAT3 or proteasome inhibitors for NF-κB) to isolate mechanisms .
  • Use isogenic cell models (e.g., EGFR-mutant vs. wild-type NSCLC) to assess context-dependent effects .

Q. What experimental designs are optimal for studying this compound’s dual inhibition of STAT3 and NF-κB?

  • In vitro :

  • Co-treat with gefitinib (EGFR inhibitor) to block compensatory pathways in NSCLC .
  • Measure apoptosis markers (cleaved PARP, caspase-8/3) via flow cytometry or immunoblotting .
    • In vivo :
  • Use xenograft models (e.g., HCC827 NSCLC) with this compound (10 mg/kg, oral) and gefitinib. Assess tumor volume reduction and perform Bliss independence analysis to confirm synergistic effects .

Q. How does this compound modulate senescence pathways in aging-related cancer models?

this compound reverses senescence-associated secretory phenotype (SASP) in mammary cells by:

  • Inhibiting NF-κB-driven SASP factors (IL-6, IL-8) .
  • Reducing senescence markers (SA-β-gal staining, p16INK4a) in Bcl11b KO mice .
  • Validate using RNA-seq to track senescence-related gene expression (e.g., MX1, GBP1 vs. ISG15) .

Q. What methodological considerations apply to this compound’s use in esophageal squamous cell carcinoma (ESCC)?

  • Selectivity : this compound kills ESCC cells (KYSE-450) more effectively than non-tumorigenic Het-1A cells due to constitutive NF-κB activation in ESCC .
  • Apoptosis assays : Use Annexin V/PI staining and monitor Bim upregulation and IκBα degradation .
  • Dose stratification : Low doses (0.5–2 μM) spare normal cells, while higher doses (>5 μM) induce off-target effects .

Q. How can researchers validate this compound’s specificity in complex signaling environments?

  • Kinase profiling panels : Test against 300+ kinases to exclude off-target inhibition (e.g., JNK3 IC₅₀ = 3600 nM) .
  • CRISPR/Cas9 knockout models : Validate IKK-2 or STAT3 dependency by comparing WT and KO cells .
  • Hydrogen-deuterium exchange (HDX) mass spectrometry : Confirm direct binding to STAT3’s SH2 domain .

Q. Data Interpretation & Challenges

Q. How should researchers interpret this compound’s differential effects on IFN-induced genes (e.g., MX1 vs. ISG15)?

this compound suppresses IKK-dependent genes (MX1, GBP1) but not ISG15 , which is JAK-STAT1-driven. Use siRNA knockdown of IKK-2 or STAT1 to dissect contributions .

Q. What strategies mitigate variability in this compound’s in vivo efficacy?

  • Pharmacokinetic profiling : Monitor plasma concentrations post-administration (e.g., 3–20 mg/kg in murine arthritis models) .
  • Combination therapy : Pair with anti-inflammatory agents (e.g., etanercept) to enhance NF-κB/STAT3 blockade .

Q. Ethical & Reproducibility Guidelines

  • Data transparency : Report IC₅₀ values, cell passage numbers, and assay conditions (e.g., LPS concentration) to ensure reproducibility .
  • Ethical animal models : Follow ARRIVE guidelines for xenograft studies, including randomization and blinding .

Properties

IUPAC Name

2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYGKHKXGCPTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432635
Record name TPCA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507475-17-4
Record name 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPCA-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17058
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TPCA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tpca-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TPCA-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M632G86CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TPCA-1
Reactant of Route 2
Reactant of Route 2
TPCA-1
Reactant of Route 3
Reactant of Route 3
TPCA-1
Reactant of Route 4
Reactant of Route 4
TPCA-1
Reactant of Route 5
Reactant of Route 5
TPCA-1
Reactant of Route 6
Reactant of Route 6
TPCA-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.